Compound Description: GSK962040 is a small molecule agonist of the motilin receptor. [] It exhibits excellent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. In isolated gastric antrum tissue, its agonist activity enhances the amplitude of neuronal-mediated contractions. [] Additionally, GSK962040 displays promising pharmacokinetic profiles in both rats and dogs. []
Compound Description: DPI-3290 is a centrally acting agent exhibiting potent antinociceptive activity. [, , ] It binds with high affinity to opioid receptors, specifically the δ-, μ-, and κ-opioid receptors. [] DPI-3290 demonstrates a significantly higher efficacy compared to morphine and fentanyl in inhibiting electrically induced tension development in isolated vas deferens tissue, indicating its potent analgesic properties. [] Furthermore, DPI-3290 exhibits a favorable safety profile with limited respiratory depressant activity compared to morphine and fentanyl. []
Compound Description: This series of compounds represents a novel class of non-peptidic agonists targeting both μ and δ opioid receptors. [, ] They exhibit potent analgesic properties attributed to μ agonism while potentially mitigating side effects through δ agonism. [, ]
Compound Description: This compound features an isoquinoline system, a 4-chloro-3-fluorophenyl ring, and a pendant phenyl ring, with specific dihedral angles between these aromatic systems. []
Compound Description: This compound serves as a substrate for microbial reduction, yielding chiral alcohols with potential applications in the synthesis of antipsychotic agents. []
Compound Description: This group of compounds was designed to address cardiovascular conditions like hypertension and ischemic cardiac disease by influencing beta-adrenergic receptors and inducing vasodilation. [] They differ in the alkyl substitution of the phenylcarbamate moiety (methyl, ethyl, propyl, butyl). []
Compound Description: Blonanserin is an atypical antipsychotic drug that acts as an antagonist at both dopamine D2 and serotonin 5-HT2 receptors. []
Compound Description: BP-528 is investigated as a potential anti-anxiety compound. [] Unlike benzodiazepines, it doesn't directly interact with the GABA-benzodiazepine receptor complex but does influence GABA release. [] At 10 micromolar concentrations, BP-528 was found to reduce high K+-induced [3H]-GABA release from rat hippocampal slices. []
Compound Description: This compound and its quinoline, 1,8-naphthyridine, and pyrido(2,3-c)pyridazine analogues were synthesized to investigate structure-activity relationships related to their antibacterial properties. [, ] The electron densities on specific oxygen atoms within these molecules were found to correlate with their in vitro antibacterial activity. [, ]
Compound Description: This group of compounds were synthesized and evaluated for their anti-inflammatory activity. [] They were found to exhibit in vitro anti-inflammatory activity by stabilizing HRBC membranes and in vivo activity by reducing carrageenan-induced rat paw edema. []
Compound Description: This compound is part of a series of 1-(2,4-difluorophenyl or 4-fluorophenyl)-6-chloro-7-(1-nitrogenous heterocyclic)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids synthesized and evaluated for their in vitro antibacterial activity. []
Compound Description: AD-5423 is a novel antipsychotic compound. [] Its pharmacological effects were compared with haloperidol, a typical antipsychotic. AD-5423 exhibits antidopaminergic effects, suggesting potential benefits in treating schizophrenia. [] Importantly, AD-5423 showed a lower risk of inducing tardive dyskinesia and malignant syndrome compared to haloperidol. []
3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines
Compound Description: This class of compounds was synthesized and evaluated for potential neuroleptic activity. [] Compounds within this series, particularly those with 4-chloro or 4-fluoro substituents on the 3-phenyl group, exhibited neuroleptic-like activity comparable to chlorpromazine. []
Compound Description: This compound was synthesized via an intramolecular nucleophilic substitution reaction. [, ] Its structure was confirmed by spectroscopic data and X-ray crystallography. [, ]
Compound Description: This compound is a neuroleptic agent primarily metabolized in the liver and eliminated in the urine. [] Metabolites were identified in both rats and humans, primarily resulting from hydroxylation, reduction, hydrolysis, and decarboxylation. []
Compound Description: MCI-225 displays antidepressant activity by inhibiting noradrenaline uptake and acting as a 5-HT3 receptor antagonist. [, ] It's also been investigated for its potential in treating urinary incontinence. []
Compound Description: This series of compounds was designed to explore noncataleptogenic dopamine D-2 and serotonin 5-HT2 receptor antagonists as potential atypical antipsychotics. [] While piperazinyl and tetrahydropyridyl substitutions led to catalepsy, piperidinyl derivatives were notably noncataleptogenic. []
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives
Compound Description: This series of compounds was synthesized as potential antidepressant drugs with central nervous system-stimulating activity. [] They were found to reduce sleeping time in halothane-anesthetized mice and accelerate recovery from coma induced by cerebral concussion. [] The compounds' ability to bind to sigma receptors suggests a potential mechanism for their antidepressant effects. []
Compound Description: This group of compounds was synthesized and evaluated for calcium antagonistic, calmodulin antagonistic, and antihypertensive activities. [] These compounds demonstrated moderate to potent calmodulin antagonistic activity, and some exhibited potent antihypertensive effects in spontaneously hypertensive rats. []
Compound Description: This compound features a pyrazoline ring with two 4-fluorophenyl substituents, and its crystal structure reveals intermolecular interactions contributing to its stability. []
1‐(5'‐(5‐(3,5-dichloro-4-fluorophenyl)‐5‐(trifluoromethyl)‐4,5-dihydro-isoxazol-3-yl)‐3'H-spiro[azetidine-3,1'‐isobenzofuran]‐1‐yl)‐2‐(methylsulfonyl)ethanone crystalline form
Compound Description: This compound represents a novel crystalline form with potential applications in treating parasitic infections. []
Compound Description: A series of N-substituted piperazinyl quinolone derivatives were synthesized and evaluated for their antibacterial and antimycobacterial activities. [] Some derivatives, especially halogenated analogs with nitro substitution, exhibited promising antibacterial and antimycobacterial properties. []
Compound Description: This compound features a dihydropyrazole ring with phenyl and 4-fluorophenyl substituents. Its crystal structure reveals a flattened envelope conformation of the pyrazoline ring and the presence of intermolecular hydrogen bonds and π-π interactions. []
Compound Description: This compound features a dihydropyrazole ring with 4-bromophenyl and 4-fluorophenyl substituents, and its crystal structure reveals specific dihedral angles between the aromatic rings and the pyrazole ring. []
Compound Description: These compounds are positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). [] They exhibit distinct binding kinetics and signaling profiles, with MPPA showing biased agonism towards ERK1/2 phosphorylation and Ca2+ mobilization. []
Compound Description: A series of lomefloxacin derivatives was synthesized and evaluated for their antibacterial and antitubercular activities. [] While most derivatives showed limited antibacterial activity, one derivative exhibited promising antitubercular activity against Mtb WT H37Rv. []
Compound Description: This group of compounds, containing a 1,3,4-oxadiazole ring system, were synthesized and assessed for their anticancer properties. [] One compound in the series showed promising activity against the breast cancer cell line MCF7, comparable to the standard drug 5-fluorouracil. []
Compound Description: This series of azole derivatives, containing pyrazole, triazole, and thiazole rings, were synthesized and evaluated for their antimicrobial activity. [] Several compounds showed promising antifungal activity against A. niger, while most exhibited moderate activity against bacterial strains. []
3-(4-Bromobenzoyl)-1-ethyl-1-(4-fluorophenyl)thiourea and its Metal Complex
Compound Description: This compound, containing both oxygen and sulfur donor atoms, was synthesized and complexed with transition metals for potential antibacterial and antifungal applications. [] The presence of both O and S donor atoms provides versatile bonding possibilities, enabling the formation of stable complexes. []
Compound Description: This study focused on synthesizing a series of 5-substituted piperazinyl-4-nitroimidazole derivatives, particularly 2-oxoethyl-arylamide and 2-oxoethyl-arylsulfonamide derivatives, as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). []
3-(4-Fluorophenyl)-1-(1-isopropyl)-1H-indol
Compound Description: This compound is a crucial intermediate in synthesizing fluvastatin, a drug used to lower cholesterol levels. []
Compound Description: This study focused on synthesizing and evaluating a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for their antioxidant and anticancer activities. [] Several compounds showed potent antioxidant activity, even surpassing ascorbic acid. [] Additionally, some derivatives displayed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. []
Compound Description: This compound exhibits anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It disrupts viral assembly by interfering with MA's interaction with PI(4,5)P2, a crucial step in the viral life cycle. []
Compound Description: BX 471 is a potent and selective antagonist of the CC chemokine receptor-1 (CCR1). [] It effectively inhibits CCR1-mediated effects, including leukocyte migration and the release of inflammatory mediators, making it a promising candidate for treating autoimmune diseases. []
Compound Description: This compound, containing a triazolothiadiazine core, demonstrated significant anticancer activity against a renal cancer cell line (OU-31) and leukemia cell line (MOLT-4). [] This compound highlights the potential of triazolothiadiazine derivatives as anticancer agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.